5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions. The exact industrial methods may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its antithrombotic activity is attributed to its ability to inhibit certain enzymes involved in blood clot formation . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene, pyrazole, and pyridine derivatives, such as:
- 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
- 6-chloro-3-cyano-1-methyl-1H-indol-2-yl-pyridin-3-ylmethyl-ethanesulfonamide
Uniqueness
What sets 5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-20-11(8-12(19-20)10-4-6-17-7-5-10)9-18-15(21)13-2-3-14(16)22-13/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTBCXUQYLICEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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